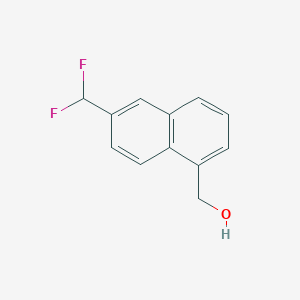
2-(Difluoromethyl)naphthalene-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)naphthalene-5-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a difluoromethyl group and a methanol group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-5-methanol typically involves the introduction of the difluoromethyl group and the methanol group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of these reactions and the availability of difluoromethylating agents are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)naphthalene-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the methanol group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Difluoromethyl)naphthalene-5-carboxylic acid, while reduction can produce 2-(Difluoromethyl)naphthalene.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)naphthalene-5-methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)naphthalene-5-methanol involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethyl)naphthalene-5-methanol include:
- 2-(Trifluoromethyl)naphthalene
- 2-(Chloromethyl)naphthalene
- 2-(Bromomethyl)naphthalene
Uniqueness
The uniqueness of this compound lies in the presence of both the difluoromethyl and methanol groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a site for further chemical modifications .
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
[6-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-6,12,15H,7H2 |
Clave InChI |
MWNONQUHOICMJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

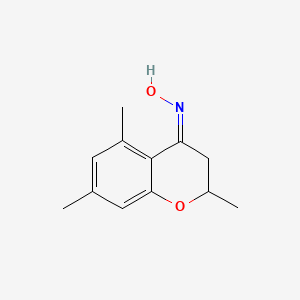
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
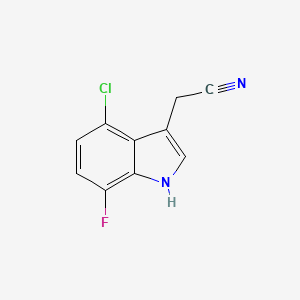

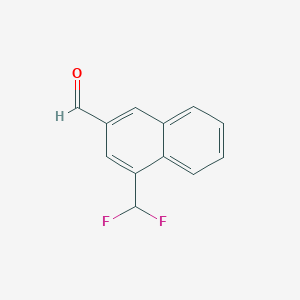
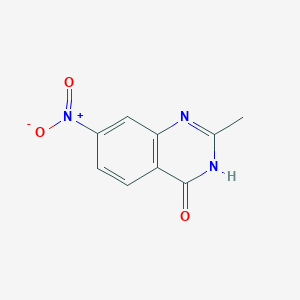
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)

